3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the scientific community due to its interesting chemical and physical properties. Research has delved into its synthesis, molecular structure analysis, chemical reactions, and both physical and chemical properties to understand its potential applications in various fields.
Synthesis Analysis
The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been explored through various chemical pathways. One method involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-naphthyl-or 6-quinolylamine and CH-acids, yielding new derivatives with potential for further chemical investigation (Kozlov & Gusak, 2007).
Molecular Structure Analysis
The molecular structure of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been thoroughly investigated, revealing its optimized structure and vibrational frequencies through both experimental and theoretical approaches. The molecular electrostatic potential map highlights the negative electrostatic potential regions, primarily localized over the carbonyl group, indicating possible sites for electrophilic attack (Mary et al., 2015).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, forming benzo[f]quinoline, benzo[a]phenanthridine, benzo[a]acridine, and 4,7-phenanthroline derivatives when condensed with specific reagents. These reactions highlight its versatility in synthesizing complex heterocyclic compounds (Kozlov & Gusak, 2007).
Physical Properties Analysis
The physical properties, including solvatochromic effects and crystal structures, have been studied to understand the behavior of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under different conditions. The emission spectrum in polar solvents and the impact of solvent polarity on its photophysical properties offer insights into its potential applications in material science (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, have been explored through various analyses. Notably, the frontier molecular orbital analysis and natural bonding orbital analysis shed light on its stability, charge transfer, and hyper-conjugative interactions, presenting a comprehensive view of its chemical behavior (Mary et al., 2015).
Scientific Research Applications
Synthesis and Crystal Structures
- Researchers have explored the synthesis and crystal structures of compounds including 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, revealing insights into the molecular geometry and structural characteristics of these pyrazole compounds (Loh et al., 2013).
Spectroscopy and Molecular Docking Studies
- The molecular structure, vibrational frequencies, and potential energy distribution of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were examined using spectroscopic methods and molecular docking studies, which indicated potential phosphodiesterase inhibitory activity (Mary et al., 2015).
Antimicrobial and Cytotoxicity Applications
- A study focusing on heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, assessed their antimicrobial activities and cytotoxicity, revealing variations in activity based on the Schiff base moiety used (Hamed et al., 2020).
Biological Activities
- Novel pyrazole derivatives of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, including variations of this compound, have been synthesized and evaluated for anti-inflammatory and analgesic activities (Selvam et al., 2011).
Synthesis and Pharmaceutical Potential
- Research on the synthesis of derivatives such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and their evaluation for antioxidant and anti-inflammatory activities highlights the pharmaceutical potential of these compounds (Sudha et al., 2021).
properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQESLSBUZSGPEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351471 | |
Record name | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
36640-40-1 | |
Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36640-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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